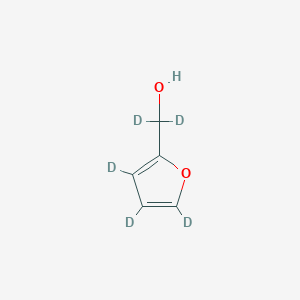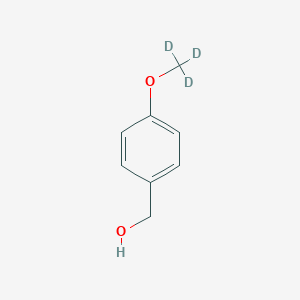
AZ10419369
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ10419369 is a synthetic organic compound that has been developed as a radioligand for positron emission tomography (PET) imaging. It is specifically designed to bind to the serotonin 1B (5-HT1B) receptor, which is involved in the regulation of various physiological functions, including mood, appetite, and sleep. The compound is used in scientific research to study the serotonin system and its role in psychiatric and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ10419369 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
AZ10419369 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
AZ10419369 has a wide range of scientific research applications, including:
Mechanism of Action
AZ10419369 exerts its effects by selectively binding to the 5-HT1B receptor, a subtype of serotonin receptor. This binding is highly specific and allows for the visualization of 5-HT1B receptor distribution in the brain using PET imaging. The compound’s binding to the receptor is sensitive to changes in endogenous serotonin concentrations, making it a valuable tool for studying the serotonin system’s dynamics .
Comparison with Similar Compounds
Similar Compounds
AZD3783: Another 5-HT1B receptor antagonist with potential antidepressant properties.
[11C]AZ10419369: A radiolabeled version of this compound used in PET imaging studies.
Uniqueness
This compound is unique in its high affinity and selectivity for the 5-HT1B receptor, making it an excellent tool for studying the serotonin system. Its sensitivity to changes in endogenous serotonin levels sets it apart from other compounds, allowing for more precise and dynamic imaging of serotonin receptor activity .
Properties
CAS No. |
442548-93-8 |
|---|---|
Molecular Formula |
C26H30N4O4 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
5-methyl-8-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H30N4O4/c1-18-3-8-21(30-11-9-28(2)10-12-30)25-24(18)22(31)17-23(34-25)26(32)27-19-4-6-20(7-5-19)29-13-15-33-16-14-29/h3-8,17H,9-16H2,1-2H3,(H,27,32) |
InChI Key |
JKPWOPNZKYPRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=C(OC2=C(C=C1)N3CCN(CC3)C)C(=O)NC4=CC=C(C=C4)N5CCOCC5 |
Purity |
> 95% |
Synonyms |
5-methyl-8-(4-methylpiperazin-1-yl)-N-(4-morpholinophenyl)-4-oxo-4H-chromene-2-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






